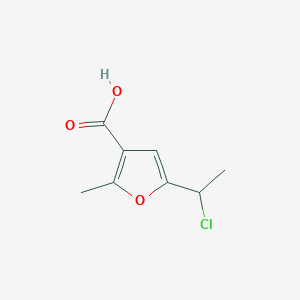
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid (CEMF) is an organic compound that is a carboxylic acid derivative of 5-(1-chloroethyl)-2-methylfuran (CEMF). CEMF is a highly versatile compound that has been used in a variety of scientific applications, including as a reagent for the synthesis of various compounds, as a substrate for enzymatic reactions, and as an inhibitor of enzyme activity. CEMF is also of interest as a potential therapeutic agent due to its ability to modulate a variety of biochemical and physiological processes.
科学的研究の応用
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has been used in a variety of scientific research applications, including as a reagent for the synthesis of various compounds, as a substrate for enzymatic reactions, and as an inhibitor of enzyme activity. 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has also been used as a substrate for enzymatic reactions, such as the oxidation of alcohols and the reduction of aldehydes and ketones. Additionally, 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has been used as an inhibitor of enzyme activity, such as the inhibition of acetylcholinesterase and the inhibition of the enzyme phospholipase A2.
作用機序
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid is believed to act as an inhibitor of enzymes through two main mechanisms. The first mechanism is through the direct binding of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid to the active site of the enzyme, which prevents the enzyme from binding to its substrate and prevents it from catalyzing the reaction. The second mechanism is through the formation of a covalent bond between 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid and the enzyme, which prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the inhibition of phospholipase A2, the inhibition of the enzyme lipoxygenase, and the inhibition of the enzyme cyclooxygenase. 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
実験室実験の利点と制限
The main advantage of using 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid in laboratory experiments is its versatility. 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid can be used as a reagent for the synthesis of various compounds, as a substrate for enzymatic reactions, and as an inhibitor of enzyme activity. Additionally, 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid is relatively easy to synthesize and is relatively inexpensive. The main limitation of using 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid in laboratory experiments is its potential toxicity. 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has been shown to be toxic in animal models, and thus its use should be done with caution.
将来の方向性
There are a number of potential future directions for research on 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid. One potential future direction is to further explore the biochemical and physiological effects of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid. Additionally, further research could be done to explore the potential therapeutic applications of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid, such as its potential use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Finally, further research could be done to explore the potential toxicity of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid, as well as to develop methods to reduce its toxicity.
合成法
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 5-chloroethyl-2-methylfuran with acetic anhydride in the presence of a base, such as potassium carbonate. The reaction proceeds by the nucleophilic addition of the acetic anhydride to the 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid, followed by the formation of a carboxylic acid.
特性
IUPAC Name |
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3-4H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEDLYSGKHGJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

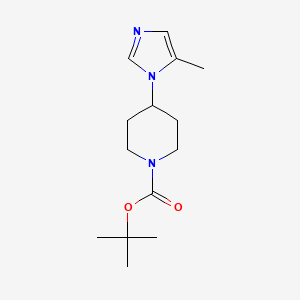
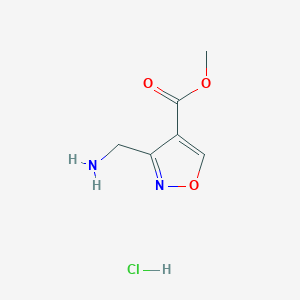
![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)
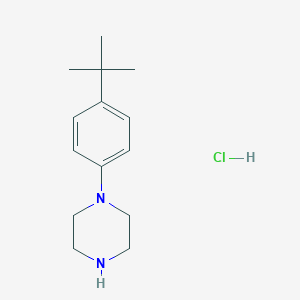
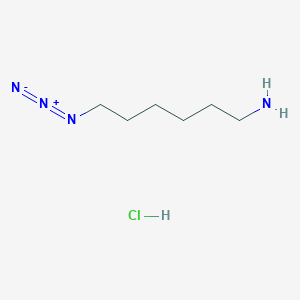
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)
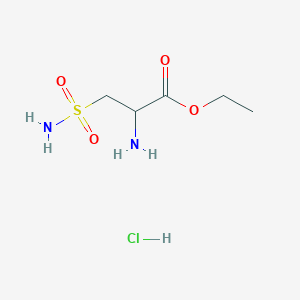

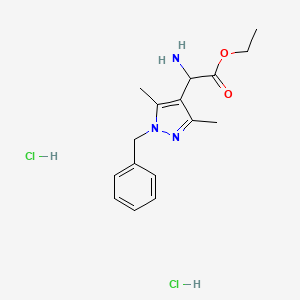
![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
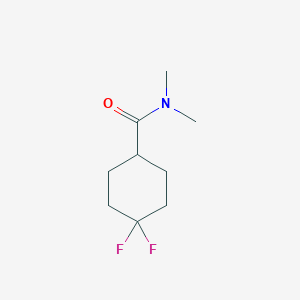
![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

